![molecular formula C10H7N5 B4502660 {[4-(PYRIDIN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE](/img/structure/B4502660.png)
{[4-(PYRIDIN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE
Übersicht
Beschreibung
{[4-(PYRIDIN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE is a useful research compound. Its molecular formula is C10H7N5 and its molecular weight is 197.20 g/mol. The purity is usually 95%.
The exact mass of the compound [4-(2-pyridinyl)-2-pyrimidinyl]cyanamide is 197.07014524 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Multicomponent Reactions and Synthesis of Pyrimidine Derivatives
[4-(2-pyridinyl)-2-pyrimidinyl]cyanamide serves as a versatile precursor in multicomponent reactions, facilitating the synthesis of complex pyrimidine derivatives. For instance, the compound has been employed in a multicomponent reaction involving arene or heteroarene carbaldehyde and 1,3-dicarbonyl compounds under acidic conditions, leading to the formation of 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems. This reaction showcases the compound's utility as a building block, offering a pathway to synthesize various heterocyclic compounds with potential biological activities (Hulme et al., 2008).
Facilitating Novel Organic Transformations
Research has also highlighted the compound's role in enabling the synthesis of densely substituted pyrimidine derivatives, demonstrating its capacity to engage in direct condensation reactions. The application of cyanic acid derivatives with N-vinyl/aryl amides results in the formation of C4-heteroatom substituted pyrimidines, further underlining the compound's significance in organic synthesis as a versatile reagent for accessing novel azaheterocycles (Ahmad et al., 2009).
Contribution to Anticancer Research
In the realm of medicinal chemistry, derivatives of [4-(2-pyridinyl)-2-pyrimidinyl]cyanamide have been explored for their anticancer properties. Specifically, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDK4 and CDK6), showcasing the compound's utility in the development of novel anticancer drug candidates. These inhibitors exhibit remarkable selectivity and potency, presenting a promising avenue for therapeutic applications in cancer treatment (Tadesse et al., 2017).
Advancements in Material Science
Furthermore, [4-(2-pyridinyl)-2-pyrimidinyl]cyanamide has found applications in material science, specifically in the development of nitrogen-doped ordered mesoporous carbons (N-doped OMCs). The incorporation of cyanamide as a nitrogen dopant has significantly enhanced the surface area and nitrogen content of these materials, leading to improved performance in applications such as supercapacitors. This highlights the compound's versatility beyond pharmaceutical applications, extending into the domain of advanced materials (Shi et al., 2015).
Eigenschaften
IUPAC Name |
(4-pyridin-2-ylpyrimidin-2-yl)cyanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c11-7-14-10-13-6-4-9(15-10)8-3-1-2-5-12-8/h1-6H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPFCCWQCRYQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)NC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide](/img/structure/B4502587.png)


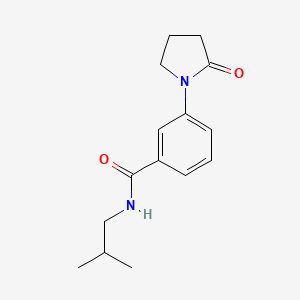
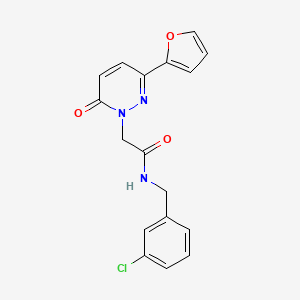
![N-[4-(trifluoromethyl)phenyl]-2-pyrimidinecarboxamide](/img/structure/B4502621.png)
![1-[4-(1H-imidazol-1-ylmethyl)benzoyl]indoline](/img/structure/B4502627.png)
![N-[3-(methoxymethyl)phenyl]cyclohexanecarboxamide](/img/structure/B4502631.png)
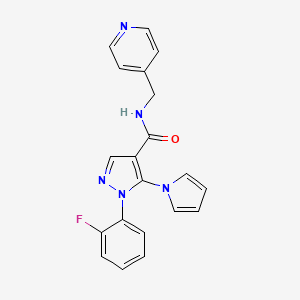
![N-[4-(cyclopentyloxy)phenyl]-2-methylpropanamide](/img/structure/B4502646.png)
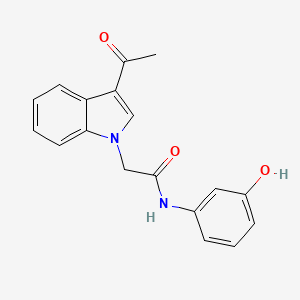
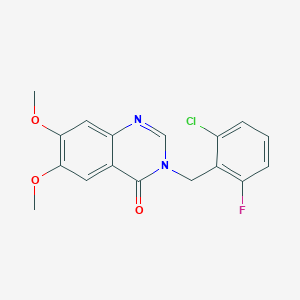
![N-[3-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide](/img/structure/B4502663.png)
